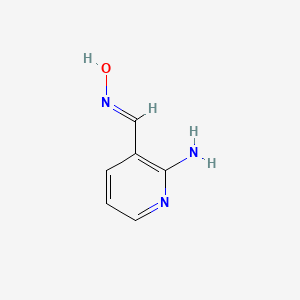

2-Aminonicotinaldehyde oxime

Description

2-Aminonicotinaldehyde oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone.

Properties

IUPAC Name |

(NE)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H,(H2,7,8)/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQYTIYQMMCJFK-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)N)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonicotinaldehyde oxime typically involves the reaction of 2-aminonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the oxime derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and reactant concentrations is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Aminonicotinaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles or amides, depending on the reaction conditions.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

Substitution: The oxime group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent for converting oximes to amines.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Nitriles: Formed through oxidation of the oxime group.

Amines: Formed through reduction of the oxime group.

Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-Aminonicotinaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminonicotinaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to form metal complexes that can inhibit the growth of cancer cells by interfering with cellular processes . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-Aminonicotinaldehyde: The parent compound without the oxime group.

2-Amino-3-pyridinecarboxaldehyde: A structurally related compound with similar chemical properties.

Comparison: 2-Aminonicotinaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxime group enhances its ability to form stable metal complexes and participate in bioorthogonal reactions, making it a valuable compound in various research fields .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Aminonicotinaldehyde oxime and its metal complexes?

- Methodological Answer : Use FT-IR and FT-Raman spectroscopy to analyze vibrational modes of the oxime group (–C=N–O) and metal-ligand interactions. For example, the Ni(II) complex of this compound was characterized by assigning peaks to ν(N–O) (950–980 cm⁻¹) and ν(C=N) (1600–1650 cm⁻¹), with shifts indicating coordination to the metal center . Complement these with UV-Vis spectroscopy to confirm electronic transitions in the metal complex.

Q. How can researchers synthesize this compound derivatives for coordination chemistry studies?

- Methodological Answer : React 2-aminonicotinaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a 1:1 molar ratio under mild acidic conditions (e.g., ethanol/water, pH 4–5, 60°C). Monitor reaction completion via TLC or HPLC. For metal complexes, add stoichiometric amounts of metal salts (e.g., NiCl₂·6H₂O) post-oxime formation, and isolate products via recrystallization or column chromatography .

Q. What are the key applications of this compound in synthetic chemistry?

- Methodological Answer : This oxime serves as a precursor for synthesizing Schiff base ligands for transition-metal catalysts. It is also used in derivatization reactions for aldehyde detection in analytical chemistry, leveraging its high reactivity with carbonyl groups under mild conditions .

Advanced Research Questions

Q. How can dynamic isomerization of this compound be experimentally resolved?

- Methodological Answer : Employ gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) to track (E)/(Z)-isomer elution profiles. Use multivariate curve resolution (MCR) to deconvolute overlapping chromatographic peaks. Adjust carrier gas flow rates and column temperatures to optimize separation, as demonstrated for acetaldehyde and propionaldehyde oximes .

Q. What computational approaches validate the anti-inflammatory activity of this compound-metal complexes?

- Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to assess binding affinities of Ni(II) complexes with cyclooxygenase-2 (COX-2). Compare theoretical results with experimental anti-inflammatory assays (e.g., COX-2 inhibition rates). Validate electronic structures via density functional theory (DFT) calculations to correlate HOMO-LUMO gaps with reactivity .

Q. How do researchers address contradictions in spectroscopic data for oxime-metal complexes?

- Methodological Answer : Cross-validate FT-IR/Raman data with X-ray crystallography or EXAFS to confirm coordination geometry. For example, discrepancies in ν(C=N) frequencies may arise from solvent effects or polymorphism. Use thermogravimetric analysis (TGA) to rule out hydration artifacts .

Data Analysis and Reproducibility

Q. What statistical methods ensure robustness in oxime reaction yield optimization?

- Methodological Answer : Apply response surface methodology (RSM) with central composite design to model variables (temperature, pH, stoichiometry). Use ANOVA to identify significant factors. For reproducibility, document reaction conditions in compliance with IUPAC guidelines, including purity thresholds for reagents (≥95%) and detailed NMR/HRMS characterization .

Q. How should researchers handle conflicting reports on the catalytic efficiency of oxime-derived ligands?

- Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst loading). Compare turnover numbers (TON) and turnover frequencies (TOF) across studies. Use kinetic profiling (e.g., Eyring plots) to isolate thermodynamic vs. kinetic contributions to discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.